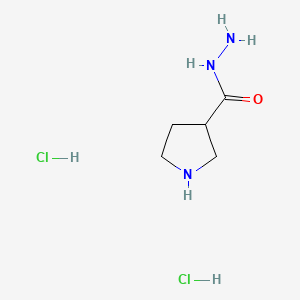

Pyrrolidine-3-carbohydrazidedihydrochloride

Description

Pyrrolidine-3-carbohydrazide dihydrochloride is a heterocyclic organic compound featuring a five-membered saturated pyrrolidine ring substituted with a carbohydrazide group at the 3-position, along with two hydrochloric acid counterions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, owing to its hydrazide functional group, which enables reactivity with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones .

Properties

Molecular Formula |

C5H13Cl2N3O |

|---|---|

Molecular Weight |

202.08 g/mol |

IUPAC Name |

pyrrolidine-3-carbohydrazide;dihydrochloride |

InChI |

InChI=1S/C5H11N3O.2ClH/c6-8-5(9)4-1-2-7-3-4;;/h4,7H,1-3,6H2,(H,8,9);2*1H |

InChI Key |

MKUZFBYOJVUQSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C(=O)NN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Pyrrolidine-3-carbohydrazide Dihydrochloride

General Synthetic Strategy

Pyrrolidine-3-carbohydrazide dihydrochloride synthesis generally involves the functionalization of a pyrrolidine ring at the 3-position with a carbohydrazide moiety, followed by salt formation with hydrochloric acid. The key synthetic step is the introduction of the carbohydrazide group (-CONHNH2), commonly achieved via hydrazinolysis of corresponding esters or acid derivatives.

Typical Synthetic Routes

Hydrazinolysis of Pyrrolidine-3-carboxylate Esters

One common approach is the reaction of pyrrolidine-3-carboxylate esters with hydrazine hydrate under controlled conditions to yield the carbohydrazide intermediate. This method involves nucleophilic attack by hydrazine on the ester carbonyl, displacing the alcohol and forming the hydrazide.

- Reaction conditions: Typically performed in ethanol or methanol solvent, at reflux temperatures for several hours.

- Yield optimization: Reaction time, temperature, and hydrazine concentration are critical parameters.

- Post-reaction: The hydrazide is isolated and purified by recrystallization.

Decarboxylation and Protection Strategies from Hydroxyproline Derivatives

A patent (CN102531987A) describes a multi-step synthesis starting from trans-4-hydroxy-L-proline, involving:

- Decarboxylation to form (R)-3-hydroxypyrrolidine hydrochloride.

- N-tert-butoxycarbonyl (N-Boc) protection of the amine.

- Hydroxyl sulfonylation followed by SN2 substitution with azide to invert configuration.

- Reduction of azide to amino group and deprotection to yield the target compound.

This route is notable for its stereochemical control and use of readily available chiral starting materials but involves multiple steps and moderate overall yield.

Reductive Cyclization via Azomethine Ylide Intermediates

Advanced synthetic methods involve iridium-catalyzed reductive generation of azomethine ylides from amide or lactam precursors, followed by dipolar cycloaddition to construct substituted pyrrolidine frameworks. While this approach is more general for pyrrolidine derivatives, it can be adapted to prepare carbohydrazide-functionalized pyrrolidines under mild conditions with high regio- and stereoselectivity.

Detailed Experimental Procedures and Analytical Data

Representative Synthesis Example from Literature

A study by Zubrickė et al. (2023) reported the synthesis of pyrrolidine carbohydrazide derivatives via hydrazide formation and subsequent condensation with aldehydes to form hydrazones. The starting compound, 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was prepared as follows:

- Reagents: Pyrrolidine-3-carboxylate derivative, hydrazine hydrate.

- Solvent: Ethanol.

- Conditions: Reflux for 4–6 hours.

- Purification: Recrystallization from ethanol.

- Characterization: Confirmed by melting point, ^1H and ^13C NMR spectroscopy, FT-IR, and mass spectrometry.

Analytical Data Summary

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Hydrazinolysis of esters | Pyrrolidine-3-carboxylate esters | Hydrazine reaction, recrystallization | Simple, direct | Requires ester precursor | Moderate to high |

| Decarboxylation from hydroxyproline | trans-4-hydroxy-L-proline | Decarboxylation, Boc protection, sulfonylation, SN2, reduction | Stereoselective, chiral control | Multi-step, low overall yield | Low to moderate |

| Iridium-catalyzed reductive cyclization | Amide/lactam precursors | Hydrosilylation, azomethine ylide formation, cycloaddition | Mild conditions, regioselective | Requires expensive catalyst | Moderate |

Research Outcomes and Optimization Insights

- The hydrazinolysis method offers a straightforward synthesis with good yields but depends on the availability of suitable ester precursors.

- The stereoselective route from hydroxyproline provides access to enantiomerically pure compounds but is lengthy and less efficient overall.

- The iridium-catalyzed methodology represents a modern approach enabling access to complex pyrrolidine derivatives, potentially including carbohydrazide functionalities, with high selectivity and under mild conditions.

- Reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time significantly influence yield and purity across methods.

- Analytical techniques like NMR, IR, and mass spectrometry are essential for confirming product structure and purity.

Chemical Reactions Analysis

Hydrazone Formation via Condensation Reactions

The carbohydrazide group undergoes condensation with aldehydes and ketones to form hydrazone derivatives. This reaction is central to its utility in medicinal chemistry for generating bioactive analogs:

-

Reaction Mechanism :

The hydrazide reacts with carbonyl compounds (RCHO or RCOR') under acidic or neutral conditions, forming a hydrazone linkage (-NHN=CR-). -

Examples from Research :

-

3,4-Dichlorobenzaldehyde : Produced N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, which exhibited potent cytotoxicity against melanoma (IGR39) and prostate cancer (PPC-1) cell lines .

-

Acetophenones : Generated N'-(1-(4-aminophenyl)ethylidene) derivatives, showing enhanced antioxidant activity (1.2× protocatechuic acid) .

-

Synthetic Modifications of the Pyrrolidine Core

While the hydrazide group dominates reactivity, the pyrrolidine ring can undergo stereoselective modifications:

-

C-H Activation/Arylation :

Functionalization at the C4 position of the pyrrolidine ring via palladium-catalyzed C-H activation has been reported for related compounds, enabling aryl group introduction (e.g., methyl-3-iodobenzoate) . -

Spirocyclic Derivatives :

Spiro-pyrrolidine analogs synthesized via 1,3-dipolar cycloadditions (e.g., with β-cholesterolacrylate) demonstrated antimicrobial activity against Vibrio cholerae and Bacillus subtilis .

Biological Activity Correlation with Structural Features

Key findings from structure-activity relationship (SAR) studies:

-

Hydrazone Substituents :

Electron-donating groups (e.g., -OCH₃) on the aryl moiety enhance cytotoxicity, while strong electron-withdrawing groups (e.g., -NO₂) reduce potency . -

Pyrrolidine Rigidity :

Spirocyclic derivatives (e.g., spiropyrrolidine-oxindoles) showed dual inhibition of HDAC2 and PHB2, inducing apoptosis in breast cancer cells (MCF-7 EC₅₀: 3.53–6.00 µM) .

Scientific Research Applications

Pyrrolidine-3-carbohydrazide dihydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of pyrrolidine-3-carbohydrazide dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Hydroxyl or Carbonitrile Substituents

Pyrrolidine-3-carbohydrazide dihydrochloride shares structural similarities with other pyrrolidine hydrochlorides, differing primarily in functional groups. Key examples include:

Key Differences :

- Reactivity : The carbohydrazide group in the target compound enables hydrazone formation, while hydroxyl or nitrile groups in analogs favor nucleophilic or cycloaddition reactions.

- Solubility : Hydroxyl-substituted derivatives exhibit higher aqueous solubility compared to the carbohydrazide variant, which may require polar aprotic solvents.

Hydrazine-Containing Heterocycles with Different Ring Systems

Compounds with hydrazine-derived groups but distinct ring structures include:

Key Differences :

- Aromaticity vs. Saturation: Pyridine-based hydrazines (e.g., 3-Hydrazinopyridine dihydrochloride) exhibit aromatic stability, whereas pyrrolidine derivatives are more flexible.

- Ring Size : Piperidine analogs (6-membered) have distinct conformational preferences compared to pyrrolidine (5-membered), affecting binding affinity in drug design .

Ketone-Substituted Pyrrolidine Derivatives

| Compound Name | CAS No. | Functional Group | Key Applications |

|---|---|---|---|

| 3-Pyrrolidinone hydrochloride | 3760-52-9 | Ketone (-C=O) | Intermediate in nootropic drug synthesis; ketone enables redox reactions |

Comparison :

- The ketone group in 3-Pyrrolidinone hydrochloride is electrophilic, contrasting with the nucleophilic hydrazide group in the target compound.

Biological Activity

Pyrrolidine-3-carbohydrazidedihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative studies with other compounds.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine-3-carbohydrazide exhibit notable cytotoxic effects against various cancer cell lines. For instance, a series of pyrrolidinone-hydrazone derivatives were synthesized and evaluated for their anticancer activity against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate carcinoma (PPC-1) cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxic activities of selected derivatives at a concentration of 100 μM:

| Compound Name | Cancer Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound A | MDA-MB-231 | 20.2 | Low |

| Compound B | IGR39 | 5.0 | High |

| Compound C | Panc-1 | 15.0 | Moderate |

| Compound D | PPC-1 | >100 | None |

Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.

In particular, Compound B showed the highest selectivity against melanoma cells, while Compound A exhibited relatively low activity against triple-negative breast cancer cells .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The compound's structure allows for enhanced binding affinity to specific enzymes or receptors, which can modulate the activity of target proteins. The carbohydrazide moiety is particularly significant for forming hydrogen bonds, which contribute to its biological efficacy .

Study on Migration Inhibition

A notable study assessed the effect of pyrrolidine derivatives on cell migration using a "wound healing" assay. The results indicated that while some compounds inhibited migration in melanoma cells, they had no effect on MDA-MB-231 cell migration at concentrations of 2 and 5 µM . This suggests that the anticancer properties may be more pronounced in certain types of cancer.

Antioxidant Activity Assessment

Additionally, antioxidant properties were evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay. One derivative demonstrated an antioxidant capacity 1.2 times greater than that of protocatechuic acid, indicating potential for therapeutic applications beyond anticancer activity .

4. Comparative Analysis with Other Compounds

Comparative studies highlight the unique advantages of pyrrolidine derivatives over other classes of compounds. For example, while many traditional anticancer agents exhibit broad-spectrum toxicity, pyrrolidine derivatives have shown selective cytotoxicity towards cancer cells with minimal effects on non-cancerous cells . This selectivity is crucial for developing safer chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.